molecular formula C20H13N3O2 B1140582 Deoxyviolacein

Deoxyviolacein

Cat. No.: B1140582
M. Wt: 327.3 g/mol
InChI Key: JHKIFAKMDLEWJK-UHFFFAOYSA-N
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Description

Deoxyviolacein is a bis-indole pigment derived from L-tryptophan. It is a structural analog of violacein, a well-known purple pigment produced by certain bacteria. This compound is synthesized in lower concentrations compared to violacein in wild-type bacteria. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties .

Mechanism of Action

Target of Action

Deoxyviolacein, a structural analog of Violacein, exhibits significant biological activities. It has been found to inhibit the proliferation of hepatocellular carcinoma cells at concentrations ranging from 0.1 to 1 μM . It also exhibits antibacterial activity against Gram-positive bacteria, including S. aureus, B. subtilis, and B. megaterium .

Mode of Action

It is known to have significant inhibitory effects on hepatocellular carcinoma cell proliferation

Biochemical Pathways

This compound is synthesized from L-tryptophan via a pathway that involves the sequential action of five different enzymes, encoded by genes vioA, vioB, vioC, vioD, and vioE . In the case of this compound, the vioD gene is disrupted, leading to the exclusive synthesis of this compound .

Pharmacokinetics

It is known that this compound exhibits significant acid/alkali and uv resistance , which may influence its bioavailability and stability in the body.

Result of Action

The primary result of this compound’s action is the inhibition of hepatocellular carcinoma cell proliferation . It also exhibits antibacterial activity against certain Gram-positive bacteria . These effects highlight this compound’s potential as a therapeutic agent.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its production is influenced by the composition of the medium and cultivation conditions . Moreover, its significant acid/alkali and UV resistance suggest that it may retain its activity under a variety of environmental conditions .

Biochemical Analysis

Biochemical Properties

Deoxyviolacein is synthesized from tryptophan by a pathway that involves the sequential action of different enzymes . The biosynthesis of this compound is carried out by the expression of the vio operon with the participation of five genes vioA, vioB, vioC, vioD, and vioE . These enzymes provide the condensation of two molecules of L-tryptophan, leading to the formation of a pigment molecule .

Cellular Effects

This compound has shown significant inhibition of hepatocellular carcinoma cell proliferation at low concentrations of 0.1–1 μM . It has been found that cell treatment with this compound at concentrations <10 μM for 24–48 h produced significant inhibition in cell viability .

Molecular Mechanism

It is known that this compound is formed as a secondary component and has a structure identical to that of violacein, with the exception that it has one less oxygen atom .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has exhibited significant acid/alkali and UV resistance . The product also showed significant inhibition of hepatocellular carcinoma cell proliferation at low concentrations of 0.1–1 μM over time .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of this compound in animal models, it has been reported that intraperitoneal doses of violacein, a compound similar to this compound, up to 1 mg kg −1 are not toxic in mouse blood, kidneys, or liver .

Metabolic Pathways

This compound is involved in the violacein biosynthetic pathway . This pathway requires the expression of five genes: vioA, vioB, vioC, vioD, and vioE . These genes provide the condensation of two molecules of L-tryptophan, leading to the formation of a pigment molecule .

Subcellular Localization

It is known that this compound is formed as a secondary component and has a structure identical to that of violacein, with the exception that it has one less oxygen atom .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyviolacein can be synthesized through microbial fermentation. One method involves using genetically modified strains of bacteria such as Citrobacter freundii. The biosynthetic pathway includes the expression of vioabce genes, which are responsible for the production of this compound . The fermentation process typically involves culturing the bacteria in a nutrient-rich medium, followed by extraction and purification of the pigment using techniques such as high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound can be achieved by optimizing the fermentation conditions and using recombinant bacterial strains. For example, a genetically modified strain of Yarrowia lipolytica has been used to produce a mixture of violacein and this compound. The pigments are then separated and purified using column chromatography with a mixture of ethyl acetate and cyclohexane .

Chemical Reactions Analysis

Types of Reactions: Deoxyviolacein undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are catalyzed by enzymes encoded by the vio operon .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include flavin adenine dinucleotide (FAD), nicotinamide adenine dinucleotide phosphate (NADP), and heme-iron (II). The reactions typically occur under mild conditions, with the involvement of oxygen in the final decarboxylation step .

Major Products: The major products formed from the reactions involving this compound include various derivatives with potential biological activities. For example, enzymatic oxidation of this compound can lead to the formation of compounds with enhanced antimicrobial properties .

Scientific Research Applications

Deoxyviolacein has several scientific research applications due to its biological activities. In chemistry, it is used as a model compound to study bis-indole pigments. In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. It exhibits significant inhibition of hepatocellular carcinoma cell proliferation at low concentrations . Additionally, this compound has been studied for its antioxidant properties and its ability to resist acid, alkali, and ultraviolet radiation .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[2-hydroxy-5-(1H-indol-3-yl)-1H-pyrrol-3-yl]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2/c24-19-13(18-12-6-2-4-8-16(12)22-20(18)25)9-17(23-19)14-10-21-15-7-3-1-5-11(14)15/h1-10,21,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKIFAKMDLEWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CC(=C(N3)O)C4=C5C=CC=CC5=NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is deoxyviolacein, and where is it found?

A: this compound is a violet pigment naturally produced by certain bacteria, including Chromobacterium violaceum, Janthinobacterium lividum, and Pseudoalteromonas species. [, , , , , ]

Q2: How is this compound biosynthesized?

A: this compound biosynthesis originates from L-tryptophan and involves a series of enzymatic reactions catalyzed by the vioABCDE gene cluster. [, , , ] The absence of the vioD gene leads to the exclusive production of this compound, which lacks a hydroxyl group compared to violacein. [, , ]

Q3: What is the relationship between this compound and violacein?

A: this compound is a biosynthetic precursor and structural analog of violacein. Both compounds share a similar bis-indole structure, but this compound lacks a hydroxyl group on one of the indole rings. [, , ]

Q4: Can the this compound biosynthetic pathway accept modified tryptophan analogs?

A: Yes, the enzymes in the this compound biosynthetic pathway exhibit substrate promiscuity. Research has shown that feeding bacteria expressing the vioABCE genes with tryptophan analogs can generate novel this compound analogs. [, ] For instance, supplying 5-bromo-tryptophan or co-expressing a tryptophan 7-halogenase can yield halogenated this compound derivatives. []

Q5: How can this compound production be enhanced in microbial hosts?

A5: Several strategies can enhance this compound production:

  • Culture Media Optimization: Cultivating bacteria in minimal media, like Davis minimal broth with glycerol, significantly increases this compound titers compared to nutrient-rich media. []
  • Engineering Tryptophan Biosynthesis: Enhancing the supply of L-tryptophan, the precursor molecule, through metabolic engineering strategies targeting the shikimate and tryptophan pathways leads to higher this compound production. [, , ]
  • Fungal Elicitation: Introducing fungal elicitors, such as extracts from Agaricus bisporus, can stimulate this compound production in some bacterial strains. []

Q6: What are the potential applications of this compound?

A6: this compound exhibits various biological activities, making it a promising candidate for several applications:

  • Antibacterial Agent: this compound displays antibacterial activity against both Gram-positive and Gram-negative bacteria. []
  • Anticancer Agent: Research suggests potential antitumor activity for this compound, warranting further investigation for its use in cancer therapies. [, ]
  • Antimicrobial Drug: Studies indicate promising antiplasmodial and trypanocidal activities for this compound, suggesting its potential as an antimicrobial drug. []
  • Biodegradable Polymer: this compound's color properties make it suitable for incorporation into biodegradable polymers like polyhydroxyalkanoates (PHAs) and cellulose, offering potential applications in packaging and biomedical materials. []

Q7: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C19H13N3O, and its molecular weight is 303.32 g/mol. [, , ]

Q8: What are the key spectroscopic features of this compound?

A8: this compound exhibits distinct spectroscopic properties:

  • UV-Vis Spectroscopy: It shows characteristic absorption maxima in the visible region, contributing to its violet color. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed structural information about this compound. [, , ]
  • Mass Spectrometry (MS): MS analysis confirms the molecular weight and fragmentation pattern of this compound. [, ]

Q9: What is the role of computational chemistry in understanding this compound?

A9: Computational chemistry plays a crucial role in:

  • Structural Elucidation: Techniques like molecular mechanics and quantum chemical calculations help determine the three-dimensional structure and electronic properties of this compound. [, ]
  • Structure-Activity Relationship (SAR) Studies: Computational models help understand how structural modifications in this compound affect its biological activity, facilitating the design of novel analogs with improved potency or selectivity. [, ]
  • Drug Design: Computational tools assist in screening virtual libraries of compounds to identify potential this compound analogs with enhanced therapeutic properties. []

Q10: Is this compound stable under different environmental conditions?

A: The stability of this compound can be affected by factors like pH, temperature, and light exposure. Studies suggest that it exhibits good stability under neutral pH, ambient temperature, and dark conditions. [, ]

Q11: How can the stability of this compound be improved?

A: Formulation strategies, such as encapsulation in nanoparticles or incorporation into stable matrices, can enhance this compound's stability and shelf life. []

Q12: What materials is this compound compatible with?

A: this compound exhibits compatibility with various materials, including natural and synthetic polymers. This compatibility makes it suitable for applications in textiles, cosmetics, and biodegradable materials. [, , ]

Q13: How is this compound typically extracted and purified?

A: this compound can be extracted from bacterial cultures using organic solvents like ethyl acetate. Purification typically involves techniques such as column chromatography, often with a cyclohexane/ethyl acetate mobile phase. [, ]

Q14: What analytical methods are used to quantify this compound?

A: High-performance liquid chromatography (HPLC) is commonly used to quantify this compound. Researchers have also developed and validated microplate reader assays, offering a faster and higher-throughput alternative for quantifying this compound. [, , ]

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